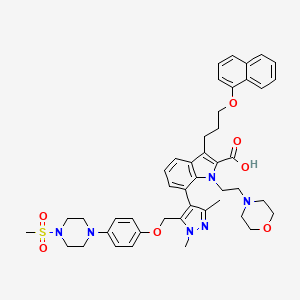
Methyl 2-(3-(tosyloxy)propoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(tosyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O6S and a molecular weight of 302.34 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(tosyloxy)propoxy)acetate typically involves the reaction of methyl 2-hydroxyacetate with 3-bromopropyl tosylate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 2-(3-(tosyloxy)propoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Hydrolysis: Methyl 2-hydroxyacetate and 3-hydroxypropyl tosylate.
Reduction: Methyl 2-(3-hydroxypropoxy)acetate.
科学的研究の応用
Methyl 2-(3-(tosyloxy)propoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of Methyl 2-(3-(tosyloxy)propoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the tosylate group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in synthetic chemistry.
類似化合物との比較
Similar Compounds
Methyl 2-(3-bromopropoxy)acetate: Similar structure but with a bromine atom instead of the tosylate group.
Methyl 2-(3-chloropropoxy)acetate: Contains a chlorine atom in place of the tosylate group.
Methyl 2-(3-iodopropoxy)acetate: Features an iodine atom instead of the tosylate group.
Uniqueness
Methyl 2-(3-(tosyloxy)propoxy)acetate is unique due to the presence of the tosylate group, which is a better leaving group compared to halogens like bromine, chlorine, or iodine. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H18O6S |
|---|---|
分子量 |
302.35 g/mol |
IUPAC名 |
methyl 2-[3-(4-methylphenyl)sulfonyloxypropoxy]acetate |
InChI |
InChI=1S/C13H18O6S/c1-11-4-6-12(7-5-11)20(15,16)19-9-3-8-18-10-13(14)17-2/h4-7H,3,8-10H2,1-2H3 |
InChIキー |
FBAYRXZFCYWOLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)







![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
